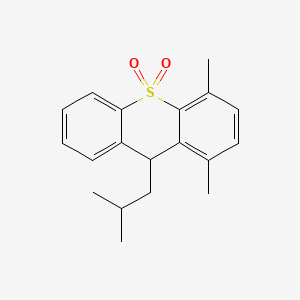
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound belongs to the thioxanthene family, which is characterized by a tricyclic structure containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of thioxanthene derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thioxanthene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, Friedel-Crafts catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated thioxanthenes, alkylated thioxanthenes.
Scientific Research Applications
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene: The parent compound with a similar tricyclic structure but lacking the methyl and isopropyl groups.
1,4-Dimethylthioxanthene: A derivative with only methyl groups attached.
9-Isopropylthioxanthene: A derivative with only an isopropyl group attached.
Uniqueness
1,4-Dimethyl-9-(2-methylpropyl)-10lambda~6~-thioxanthene-10,10(9H)-dione is unique due to the presence of both methyl and isopropyl groups, which enhance its chemical reactivity and potential applications. This combination of functional groups allows for a broader range of chemical reactions and interactions, making it a valuable compound in various scientific fields.
Properties
CAS No. |
65845-19-4 |
|---|---|
Molecular Formula |
C19H22O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1,4-dimethyl-9-(2-methylpropyl)-9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C19H22O2S/c1-12(2)11-16-15-7-5-6-8-17(15)22(20,21)19-14(4)10-9-13(3)18(16)19/h5-10,12,16H,11H2,1-4H3 |
InChI Key |
RMJBJIYCHAZAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C3=CC=CC=C3S(=O)(=O)C2=C(C=C1)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



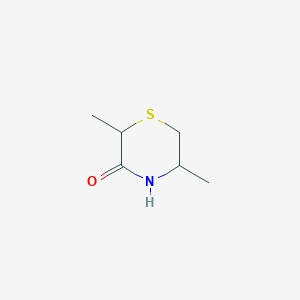
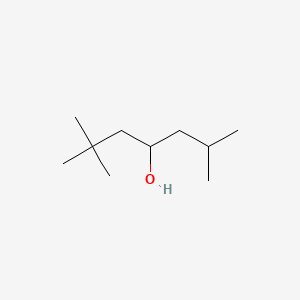
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)

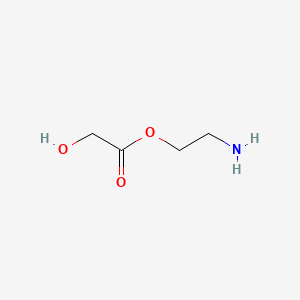
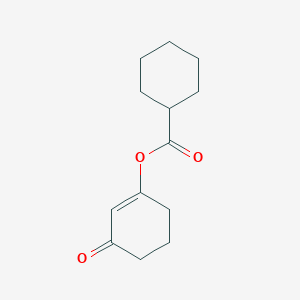
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
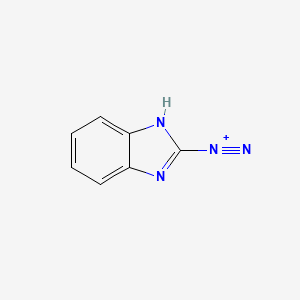
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
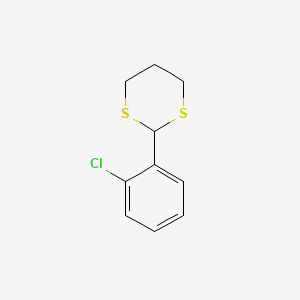
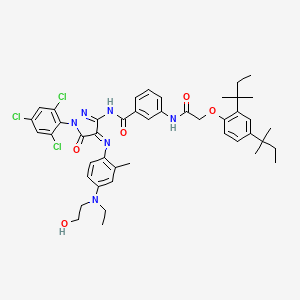
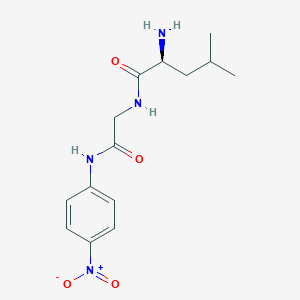
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
